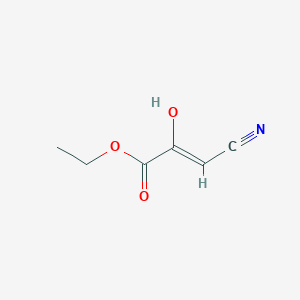
(Z)-Ethyl 3-cyano-2-hydroxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 3-cyano-2-hydroxyacrylate is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-cyano-2-hydroxyacrylate typically involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Ethyl 3-cyano-2-hydroxyacrylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyano-2-oxoacrylate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of ethyl 3-amino-2-hydroxyacrylate.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Ethyl 3-cyano-2-oxoacrylate
Reduction: Ethyl 3-amino-2-hydroxyacrylate
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(Z)-Ethyl 3-cyano-2-hydroxyacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 3-cyano-2-hydroxyacrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 3-Cyano-2-hydroxy-4-methoxypyridine
- 3-Cyano-2-hydroxy-4,6-dimethylpyridine
- 3-Cyano-2-phenylpropanoic acid
Comparison: (Z)-Ethyl 3-cyano-2-hydroxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, influencing its solubility and bioavailability. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
ethyl (Z)-3-cyano-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h3,8H,2H2,1H3/b5-3- |
Clave InChI |
XHJJYDFHJMQSDB-HYXAFXHYSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C#N)/O |
SMILES canónico |
CCOC(=O)C(=CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















